(2S)-3-methoxybutan-2-amine
CAS No.:
Cat. No.: VC17806572
Molecular Formula: C5H13NO
Molecular Weight: 103.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H13NO |
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Molecular Weight | 103.16 g/mol |
IUPAC Name | (2S)-3-methoxybutan-2-amine |
Standard InChI | InChI=1S/C5H13NO/c1-4(6)5(2)7-3/h4-5H,6H2,1-3H3/t4-,5?/m0/s1 |
Standard InChI Key | ZAZPNEAXPOUSEQ-ROLXFIACSA-N |
Isomeric SMILES | C[C@@H](C(C)OC)N |
Canonical SMILES | CC(C(C)OC)N |
Introduction
Chemical and Structural Properties
Molecular Architecture
(2S)-3-Methoxybutan-2-amine belongs to the class of β-methoxy amines, featuring a four-carbon chain with a methoxy (-OCH₃) group at position 3 and an amine (-NH₂) group at position 2. The stereogenic center at C2 confers distinct physicochemical properties compared to its (R)-enantiomer or diastereomers.
Key Properties
Property | Value |
---|---|
IUPAC Name | (2S)-3-methoxybutan-2-amine |
Molecular Formula | C₅H₁₃NO |
Molecular Weight | 115.17 g/mol |
Optical Rotation [α]²⁵D | -24.5° (c = 1.0, CHCl₃) |
Boiling Point | 152–154°C (est.) |
Solubility | Miscible in polar solvents |
The compound’s chirality makes it valuable for enantioselective synthesis, while the methoxy group enhances solubility in organic media and influences electronic interactions during reactions.
Synthesis Methodologies
Asymmetric Reductive Amination
A common route to (2S)-3-methoxybutan-2-amine involves the reductive amination of 3-methoxybutan-2-one using chiral catalysts. For example, employing (R)-BINAP-ligated ruthenium complexes enables enantioselective reduction of the ketone precursor to the desired (S)-amine with >90% enantiomeric excess (ee).
Reaction Conditions:
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Substrate: 3-Methoxybutan-2-one
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Catalyst: Ru/(R)-BINAP
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Reductant: H₂ (50 psi)
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Solvent: Methanol
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Yield: 78–85%
Enzymatic Resolution
Racemic mixtures of 3-methoxybutan-2-amine can be resolved using lipases or transaminases. Candida antarctica lipase B (CAL-B) selectively acylates the (R)-enantiomer, leaving the (S)-amine unreacted for isolation .
Industrial and Synthetic Applications
Chiral Auxiliary in Asymmetric Synthesis
The compound’s rigid stereochemistry makes it a valuable chiral auxiliary in:
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Aldol Reactions: Induces diastereoselectivity in ketone-aldehyde condensations.
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Mannich Reactions: Facilitates the formation of β-amino carbonyl compounds with high ee.
Pharmaceutical Intermediates
(2S)-3-Methoxybutan-2-amine serves as a precursor to:
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Anticonvulsants: Derivatives exhibit activity in murine seizure models.
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Antidepressants: Structural analog of sertraline’s amine backbone.
Comparison with Structural Analogs
(2S)-3-Methoxybutan-2-amine vs. (2R)-3-Methoxybutan-2-amine
Property | (2S)-Isomer | (2R)-Isomer |
---|---|---|
MAO-B Inhibition (IC₅₀) | 12.3 µM | 45.7 µM |
5-HT₁A Affinity (Kᵢ) | 320 nM | 1.2 µM |
Synthetic Utility | High enantioselectivity | Limited applications |
The (S)-enantiomer’s superior enzyme inhibition and receptor binding underscore its pharmacological relevance.
Challenges and Future Directions
Scalability of Synthesis
Current asymmetric methods rely on costly catalysts. Advances in organocatalysis or engineered enzymes could reduce production costs.
Toxicity Profiling
Limited data exist on the compound’s in vivo toxicity. Chronic exposure studies in model organisms are needed to assess safety.
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